molecular formula C21H20N2O4S B11497401 N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}tryptophan

N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]carbonyl}tryptophan

Cat. No.: B11497401
M. Wt: 396.5 g/mol
InChI Key: JPTMKLWAVSFLCA-UHFFFAOYSA-N
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Description

2-{[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]formamido}-3-(1H-indol-3-yl)propanoic acid is a complex organic compound that features a combination of thiophene, indole, and formamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]formamido}-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and indole groups.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-{[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]formamido}-3-(1H-indol-3-yl)propanoic acid has diverse applications:

Mechanism of Action

The compound’s mechanism of action is largely dependent on its functional groups:

    Molecular Targets: It can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, oxidative stress, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl]formamido}-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of thiophene, indole, and formamido groups, which confer distinct chemical reactivity and biological activity compared to its individual components.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C21H20N2O4S/c1-21(2,27)10-9-14-7-8-18(28-14)19(24)23-17(20(25)26)11-13-12-22-16-6-4-3-5-15(13)16/h3-8,12,17,22,27H,11H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

JPTMKLWAVSFLCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O

Origin of Product

United States

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